

Physical characteristics of 2-Iodo-1H-benzoimidazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Iodo-1H-benzoimidazole

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An In-Depth Technical Guide to the Physical Characteristics of **2-Iodo-1H-benzoimidazole**

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: **2-Iodo-1H-benzoimidazole** is a pivotal heterocyclic compound, serving as a versatile precursor in the synthesis of pharmacologically active molecules and functional materials.^[1] Its utility is fundamentally linked to its physical properties, which dictate its purity, reactivity, and handling. This guide provides an in-depth examination of the key physical characteristics of **2-Iodo-1H-benzoimidazole**. Moving beyond a simple data sheet, this document offers expert insights into the experimental methodologies required for its characterization, ensuring both scientific integrity and practical applicability for professionals in the field.

Molecular Identity and Core Physical Properties

2-Iodo-1H-benzoimidazole is a derivative of benzimidazole, a fused bicyclic system composed of benzene and imidazole rings, with an iodine atom substituted at the 2-position.^[1] This iodine atom is a key functional handle; its ability to be readily replaced via nucleophilic substitution reactions makes the molecule a valuable building block in synthetic chemistry.^[1]

The fundamental identity and appearance of the compound are summarized below.

Caption: 2D Structure of **2-Iodo-1H-benzoimidazole**.

Table 1: Core Physical and Chemical Identifiers

Property	Value	Source(s)
IUPAC Name	2-iodo-1H-benzimidazole	[1][2]
CAS Number	27692-04-2	[1][2][3]
Molecular Formula	C ₇ H ₅ IN ₂	[1][2]
Molecular Weight	244.03 g/mol	[1][2]
Physical Form	Off-white solid	[3]
Purity (Typical)	>96%	[3]

Thermal Analysis: Melting Point Determination

The melting point of a crystalline solid is a critical physical constant used to assess its identity and purity. A sharp melting range typically indicates a high degree of purity, whereas a broad or depressed range often suggests the presence of impurities. While a definitive melting point for **2-iodo-1H-benzimidazole** is not consistently reported in the literature, this section provides the authoritative protocol for its determination.

Causality in Experimental Design

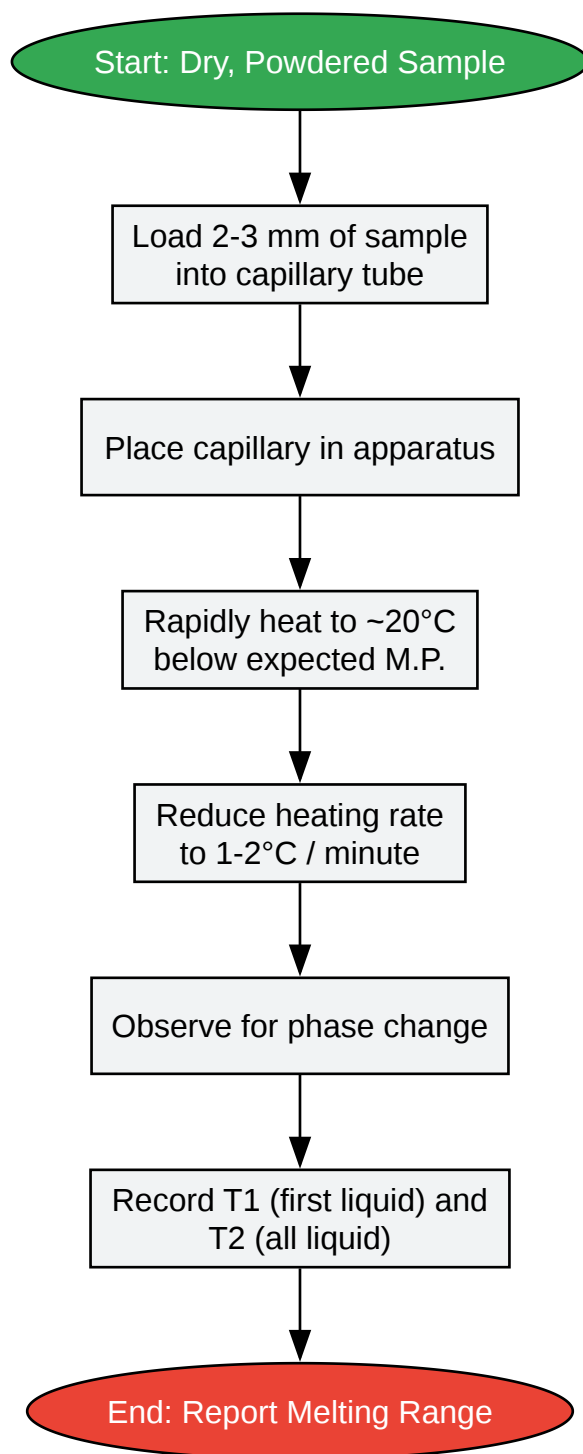
The choice of a capillary-based melting point apparatus (such as a Mel-Temp or similar device) is predicated on its efficiency and requirement for minimal sample. The rate of heating is the most critical parameter; a slow ramp rate (1-2 °C per minute) near the expected melting point is essential to allow for thermal equilibrium between the sample and the heating block, ensuring an accurate reading.

Experimental Protocol: Capillary Melting Point Determination

- **Sample Preparation:** Ensure the **2-iodo-1H-benzimidazole** sample is completely dry and finely powdered. A solvent-free, homogenous powder prevents inaccuracies from residual solvent or large crystal lattices.
- **Capillary Loading:** Tap the open end of a glass capillary tube into the sample powder, forcing a small amount of material into the tube. Invert the tube and tap the sealed end gently on a

hard surface to pack the sample into a dense column approximately 2-3 mm high at the bottom.

- **Apparatus Setup:** Place the loaded capillary into the sample holder of the melting point apparatus. Ensure the thermometer or thermocouple is correctly positioned to accurately measure the temperature of the heating block.
- **Rapid Heating (Initial):** Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point. For context, the parent compound, 1H-Benzimidazole, melts at 170-172 °C. Due to the heavier iodine atom and potentially different crystal packing, the melting point of the iodo-derivative is expected to be in a similar or slightly higher range.
- **Slow Heating (Measurement):** Reduce the heating rate to 1-2 °C per minute.
- **Observation and Recording:** Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1-T2.



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Caption: Workflow for Melting Point Determination.

Solubility Profile and Purification by Recrystallization

Understanding the solubility of **2-Iodo-1H-benzimidazole** is paramount for its purification, reaction setup, and formulation. Its structure, featuring a polar N-H bond, a nonpolar benzene ring, and a halogen substituent, suggests moderate solubility in polar protic solvents and limited solubility in nonpolar solvents.

Solvent Selection and Rationale

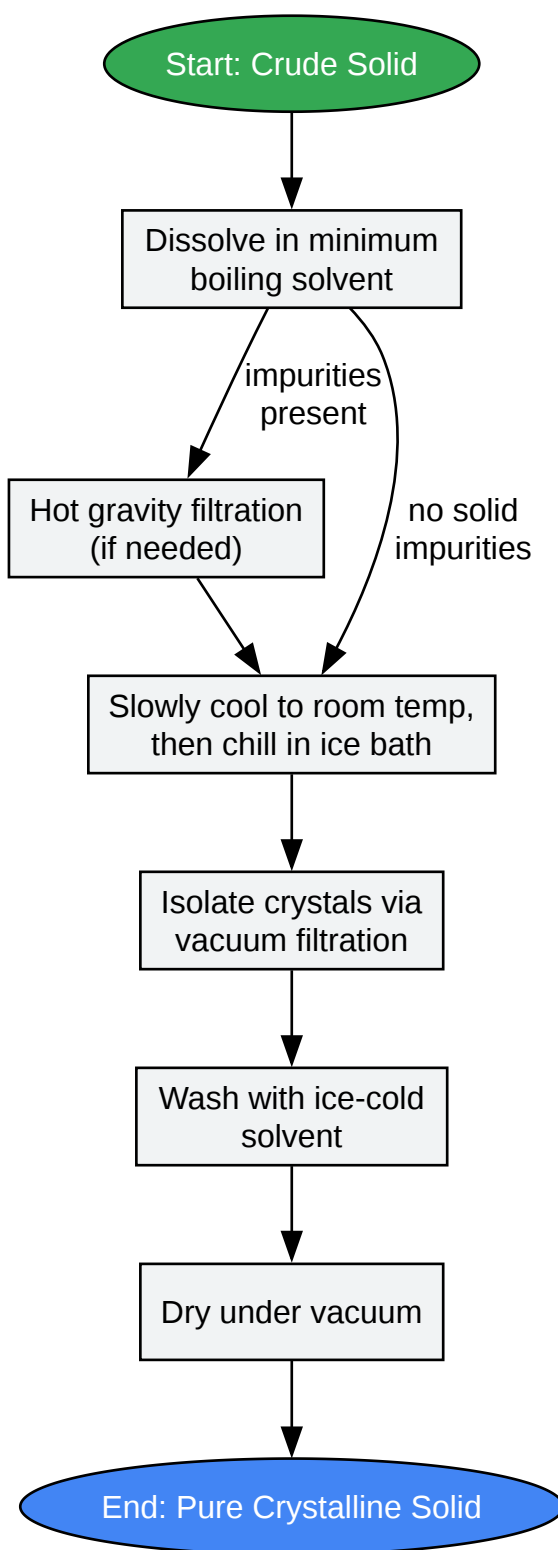
Based on experimental evidence for related compounds, methanol and ethanol are effective solvents for recrystallization, with methanol being particularly suited for compounds with higher solubility requirements.[1] The parent benzimidazole is freely soluble in alcohol but sparingly soluble in ether and practically insoluble in hydrocarbons like benzene or petroleum ether.[4] It is also known to be soluble in aqueous acids and strong bases due to the formation of soluble salts.[4] This provides a strong predictive framework for **2-Iodo-1H-benzimidazole**.

Experimental Protocol: Purification via Recrystallization

This protocol is a self-validating system; successful execution will yield visible, well-formed crystals of higher purity than the starting material.

- **Dissolution:** In a flask, add the crude **2-Iodo-1H-benzimidazole** solid. Add a minimal amount of a suitable solvent (e.g., ethanol or methanol) and heat the mixture to boiling with stirring. The goal is to use the minimum volume of hot solvent required to fully dissolve the solid, creating a saturated solution.
- **Hot Filtration (Optional):** If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly with pre-heated equipment to prevent premature crystallization.
- **Cooling and Crystallization:** Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of large, pure crystals by allowing the lattice to form in an ordered manner, excluding impurities. Subsequently, place the flask in an ice bath to maximize the yield of precipitated crystals.
- **Isolation:** Collect the purified crystals by vacuum filtration using a Büchner funnel.

- **Washing:** Wash the crystals on the filter paper with a small amount of ice-cold solvent. This removes any residual soluble impurities adhering to the crystal surfaces without re-dissolving a significant amount of the product.
- **Drying:** Dry the crystals under vacuum to remove all traces of solvent. The final product should be a free-flowing, crystalline solid.



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Caption: Workflow for Purification by Recrystallization.

Spectroscopic Characterization for Structural Verification

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. While fully assigned spectra for **2-Iodo-1H-benzimidazole** are not widely published, its structure allows for clear predictions of its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **2-Iodo-1H-benzimidazole**, DMSO-d₆ is the recommended solvent due to its ability to dissolve the compound and the downfield chemical shift of its residual proton peak, which avoids interference with analyte signals.

- Expected ¹H NMR Signals (in DMSO-d₆):
 - ~12.5-13.5 ppm (singlet, broad, 1H): This signal corresponds to the acidic N-H proton of the imidazole ring. Its broadness is due to quadrupole broadening and potential hydrogen exchange.^{[5][6]}
 - ~7.2-7.8 ppm (multiplets, 4H): These signals arise from the four protons on the benzene ring. The symmetry of the molecule is broken by the imidazole fusion, leading to complex splitting patterns (likely two sets of multiplets).
- Expected ¹³C NMR Signals (in DMSO-d₆):
 - The spectrum will show 7 distinct carbon signals.
 - C2 (C-I): The carbon directly attached to the iodine atom will be significantly shifted due to the heavy atom effect. Its exact position is difficult to predict without empirical data but will be unique.
 - Aromatic Carbons: The remaining six carbons of the benzimidazole core will appear in the typical aromatic region (~110-150 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes.

- Expected Key Absorptions:
 - $\sim 3100\text{-}3300\text{ cm}^{-1}$ (broad): N-H stretching vibration of the imidazole ring.
 - $\sim 3000\text{-}3100\text{ cm}^{-1}$ (sharp, medium): Aromatic C-H stretching vibrations.
 - $\sim 1450\text{-}1620\text{ cm}^{-1}$ (multiple bands): C=N and C=C stretching vibrations within the fused ring system. This "fingerprint" region is highly characteristic of the benzimidazole core.
 - Below 800 cm^{-1} : C-I stretching vibration, typically found at low frequencies.

Protocol for Acquiring Spectroscopic Data

- NMR Sample Preparation: Accurately weigh $\sim 5\text{-}10\text{ mg}$ of the purified, dry solid and dissolve it in $\sim 0.7\text{ mL}$ of deuterated solvent (e.g., DMSO- d_6) in an NMR tube. Ensure the solid is fully dissolved.
- NMR Data Acquisition: Acquire ^1H and ^{13}C spectra on a standard NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are typically sufficient.
- FTIR Sample Preparation: Place a small amount of the dry, solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR-FTIR) accessory.
- FTIR Data Acquisition: Apply pressure to ensure good contact between the sample and the ATR crystal. Collect the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

Conclusion

The physical characteristics of **2-Iodo-1H-benzimidazole**—an off-white, crystalline solid—are foundational to its application in research and development. While specific thermal and spectral data require empirical determination, its properties can be reliably predicted based on its well-defined molecular structure and comparison with the parent benzimidazole scaffold. The robust experimental protocols detailed in this guide provide the necessary framework for researchers

to accurately characterize this important synthetic intermediate, ensuring data integrity and facilitating its effective use in the synthesis of next-generation chemical entities.

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- To cite this document: BenchChem. [Physical characteristics of 2-Iodo-1H-benzoimidazole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1610520#physical-characteristics-of-2-iodo-1h-benzoimidazole]

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